molecular formula C20H23N5S B5914943 (E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine

Cat. No.: B5914943
M. Wt: 365.5 g/mol
InChI Key: XNKBDTMPAAJVAH-VITKLESHSA-N
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Description

(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[33113,7]decan-7-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a triazatricyclodecane moiety, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine typically involves a multi-step process. The initial step often includes the formation of the triazatricyclodecane core, followed by the introduction of the phenyl group and the thiophene ring. The final step involves the formation of the imine linkage through a condensation reaction between an aldehyde and an amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imine linkage can be reduced to form the corresponding amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the imine linkage results in the formation of an amine.

Scientific Research Applications

(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine shares similarities with other imine-containing compounds and thiophene derivatives.
  • Thiophene derivatives: Compounds such as 2-acetylthiophene and 3-methylthiophene have similar structural features but differ in their functional groups and reactivity.

    Imine-containing compounds: Schiff bases, which are imines formed from the condensation of an aldehyde with an amine, share a similar functional group but can vary widely in their structure and properties.

Uniqueness

The uniqueness of this compound lies in its combination of a thiophene ring, a triazatricyclodecane moiety, and a phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

(E)-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]-1-phenyl-1-(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5S/c1-16-7-8-26-18(16)9-21-22-19(17-5-3-2-4-6-17)20-10-23-13-24(11-20)15-25(12-20)14-23/h2-9H,10-15H2,1H3/b21-9+,22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKBDTMPAAJVAH-VITKLESHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=NN=C(C2=CC=CC=C2)C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=N/N=C(/C2=CC=CC=C2)\C34CN5CN(C3)CN(C4)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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